3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Description
Properties
IUPAC Name |
3-(3-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-4-10(15)6-11/h3-7,16H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQJQTUWWPLELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3-chloroaniline with 5,5-dimethylcyclohex-2-en-1-one under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Structural Difference : The chlorine atom at the meta position is replaced by bromine at the para position.
- Impact : Bromine’s larger atomic radius and higher electronegativity may alter electronic properties and binding affinity in biological systems. This compound (CAS 106518-84-7) has a molecular weight of 294.19 g/mol, compared to 265.76 g/mol for the 3-chloro analog .
- Applications : Bromine substitution is often used to enhance lipophilicity and metabolic stability in drug design.
3-[(2-Amino-5-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Structural Difference: A nitro group (-NO₂) is introduced at the para position of the aniline ring.
- Crystallographic studies show distinct hydrogen-bonding patterns (N–H⋯O) and π-π stacking interactions (3.498–3.663 Å) compared to the chloro analog .
- Synthesis : Prepared from 4-nitrophenylenediamine and dimedone, yielding orange crystals with a melting point of 481 K .
Modifications to the Cyclohexenone Core
3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one
- Structural Difference: The amino group is replaced by an ethenyl (-CH=CH-) linker.
- Impact: The conjugated double bond introduces rigidity, altering the molecule’s planarity and electronic properties. Crystallographic data (monoclinic, P2₁/n space group) reveal a planar ethenyl group with a C–Cl bond length of 1.742 Å .
- Applications : Such derivatives are explored for anti-inflammatory and anticancer activities due to enhanced π-conjugation .
Bis-Cyclohexenone Derivatives
- Example: 3-({3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}amino)-5,5-dimethylcyclohex-2-en-1-one.
- Structural Difference: Contains two cyclohexenone moieties linked via an aniline group.
- Impact : Increased molecular complexity may improve binding to multi-domain targets but reduce solubility. The compound (CAS 78431-56-8) has a molecular weight of 352.47 g/mol .
CDK Inhibitors
- Example: 3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol (CGP60474).
- It binds CDK2 with an IC₅₀ of 0.03 μM, highlighting the pharmacophoric importance of the chlorophenyl group .
Antiproliferative Activity
Physicochemical and Structural Properties
Computational and Analytical Tools
Biological Activity
3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, with the chemical formula C₁₄H₁₆ClNO and CAS Number 50685-29-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 249.74 g/mol
- Structure : The compound features a cyclohexenone core substituted with a chlorophenyl amino group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClNO |
| Molecular Weight | 249.74 g/mol |
| CAS Number | 50685-29-5 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. A study highlighted that such compounds can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. In particular, they may act on Bcl-2 family proteins, which are crucial in regulating cell death.
The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cell proliferation and survival. This compound may interact with proteins involved in the B-cell receptor signaling cascade, thus promoting apoptosis in malignant cells.
Case Studies and Research Findings
-
Study on Apoptosis Induction :
- In vitro studies demonstrated that this compound induces apoptosis in leukemia cell lines by enhancing the expression of pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Findings : Increased rates of apoptosis were observed at concentrations above 10 µM after 24 hours of treatment.
-
In Vivo Efficacy :
- Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. The compound was administered at dosages ranging from 20 to 50 mg/kg.
- Results : Tumor growth inhibition was noted to be as high as 70% in some cases.
-
Synergistic Effects with Other Agents :
- Combination studies indicated that when used alongside traditional chemotherapeutics, this compound enhanced the efficacy of treatments by overcoming resistance mechanisms.
- Data : A combination index (CI) analysis revealed synergistic effects with a CI value less than 1.
Safety and Toxicology
While the compound shows promising biological activities, it is classified as an irritant. Safety assessments are crucial for further development, particularly in therapeutic contexts. Long-term toxicity studies are needed to establish safe dosage ranges for human applications.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, and how can reaction efficiency be optimized?
- Answer : Synthesis typically involves a nucleophilic aromatic substitution (NAS) between 3-chloroaniline and 5,5-dimethylcyclohex-2-en-1-one derivatives. To optimize efficiency:
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates.
- Monitor reaction progress via TLC or HPLC to identify optimal reaction times.
- Employ catalysts like K₂CO₃ or CuI to accelerate NAS under mild conditions (60–80°C) .
- Key Consideration : Ensure anhydrous conditions to prevent hydrolysis of the enone moiety.
Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation in solvents like ethanol or DCM.
- Collecting diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Refining structures using software like SHELXL, ensuring R-factors < 0.05 for high precision .
Q. What in vitro assays are suitable for preliminary screening of pharmacological activity (e.g., anti-inflammatory or analgesic effects)?
- Answer : Prioritize assays aligned with cyclohexanone derivatives' known bioactivity:
- COX-1/COX-2 inhibition assays to evaluate anti-inflammatory potential.
- Hot-plate or tail-flick tests in rodent models for analgesic activity.
- Use ELISA or Western blotting to quantify cytokine/prostaglandin levels .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Follow GHS guidelines for chlorinated aromatic amines:
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/oral exposure.
- Store in amber glass vials under inert gas to prevent photodegradation.
- Dispose of waste via halogenated solvent disposal protocols .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Answer :
- Conduct meta-analysis to identify variables (e.g., cell lines, assay conditions).
- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Control for compound stability: Monitor degradation via LC-MS over time, as organic degradation in aqueous media can skew results .
Q. What advanced techniques optimize the regioselectivity of the amino group attachment during synthesis?
- Answer :
- DFT calculations (e.g., Gaussian 16) predict electronic effects directing substitution.
- Use directing groups (e.g., nitro or methoxy) to enhance para/ortho selectivity.
- Employ transition-metal catalysts (e.g., Pd/Cu) for C–N coupling under controlled pH .
Q. How can the compound’s stability under physiological conditions be assessed for drug development?
- Answer :
- Perform accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines.
- Simulate gastric/intestinal fluids (pH 1.2–6.8) and analyze degradation products via HRMS.
- Use DSC/TGA to study thermal decomposition pathways .
Q. What computational strategies predict the compound’s pharmacokinetic properties (e.g., bioavailability, LogP)?
- Answer :
- Apply QSAR/QSPR models using software like Schrödinger’s QikProp.
- Train neural networks on datasets (e.g., ChEMBL) to predict ADMET profiles.
- Validate predictions with in vitro Caco-2 permeability assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
